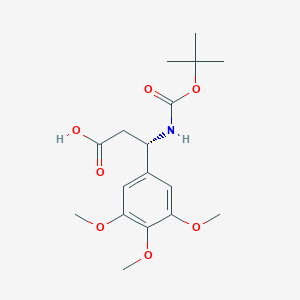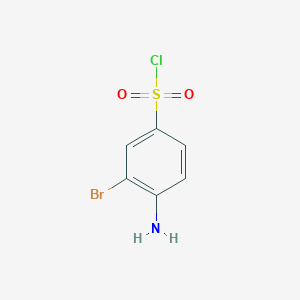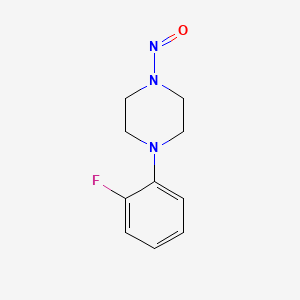
(R)-2-Butyramido-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-butanamido-3-methylbutanoic acid is a chiral amino acid derivative This compound is notable for its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-butanamido-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butanoic acid derivatives and amines.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through the reaction of a butanoic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Stereoselective Synthesis: Ensuring the correct stereochemistry (2R) is crucial. This can be achieved through chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-butanamido-3-methylbutanoic acid may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Purification: Techniques such as crystallization, chromatography, or distillation to isolate the desired product with high purity.
Quality Control: Rigorous testing to ensure the correct stereochemistry and absence of impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-butanamido-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reactions: Conditions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
(2R)-2-butanamido-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-2-butanamido-3-methylbutanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Pathways: It can be involved in metabolic pathways, potentially affecting the synthesis or degradation of other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-butanamido-3-methylbutanoic acid: The enantiomer of the compound, which may have different biological activities.
N-acetyl-L-leucine: Another amino acid derivative with similar structural features but different functional properties.
L-valine: A branched-chain amino acid with a similar backbone but lacking the amide group.
Uniqueness
(2R)-2-butanamido-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both an amide and a methyl-substituted butanoic acid group. This combination of features makes it particularly interesting for applications requiring chiral specificity and functional versatility.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2R)-2-(butanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1 |
Clave InChI |
XFBGKIUQJKBFIO-MRVPVSSYSA-N |
SMILES isomérico |
CCCC(=O)N[C@H](C(C)C)C(=O)O |
SMILES canónico |
CCCC(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


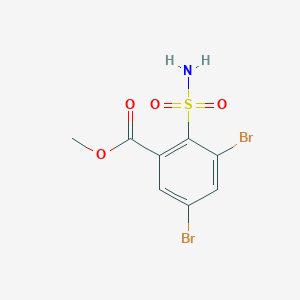
![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
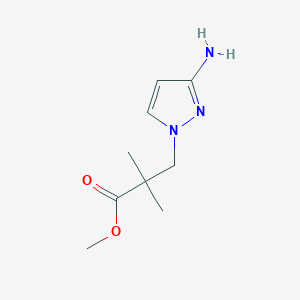
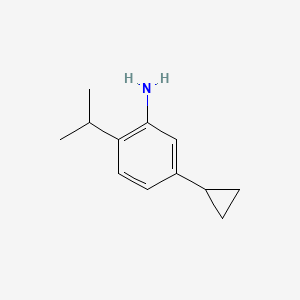

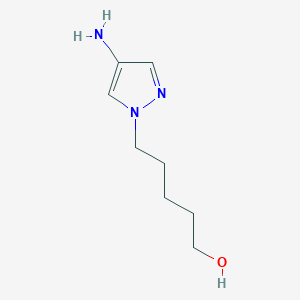
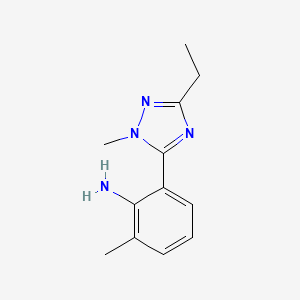
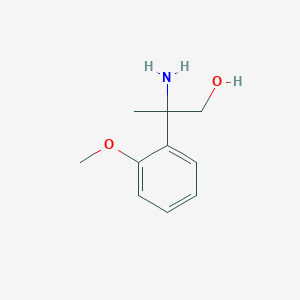
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
